4-Iododibenzothiophene

Description

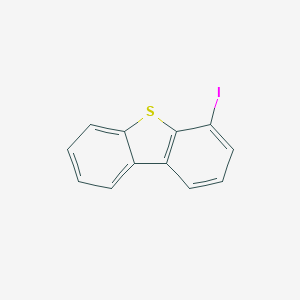

Structure

3D Structure

Properties

IUPAC Name |

4-iododibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKILYZCQRUBEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332506 | |

| Record name | 4-Iododibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132034-89-0 | |

| Record name | 4-Iododibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODODIBENZOTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iododibenzothiophene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, molecular structure, synthesis, and reactivity of 4-Iododibenzothiophene. The information is intended for an audience with a technical background in chemistry, materials science, and drug development.

Core Chemical and Physical Properties

This compound is a halogenated derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. Its physical and chemical properties are crucial for its application as a synthetic intermediate. The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₇IS | [1] |

| Molecular Weight | 310.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 132034-89-0 | [1] |

| Melting Point | 100.0 to 104.0 °C | Not specified |

| Boiling Point | 408.2 ± 18.0 °C at 760 mmHg | Not specified |

| Density | 1.8 ± 0.1 g/cm³ | Not specified |

| LogP | 5.41 | Not specified |

| Topological Polar Surface Area | 28.2 Ų | [1] |

| Exact Mass | 309.93132 Da | [1] |

Molecular Structure

The structure of this compound consists of a central thiophene ring fused to two benzene rings, forming the dibenzothiophene core. An iodine atom is substituted at the 4-position of this tricyclic system.

Below is a diagram illustrating the logical relationship between the structural components of this compound and its primary application as a synthetic intermediate.

References

- 1. This compound | C12H7IS | CID 458353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to 4-Iododibenzothiophene

CAS Number: 132034-89-0

This technical guide provides a comprehensive overview of 4-Iododibenzothiophene, a heterocyclic aromatic compound of interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications based on its structural features.

Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature, with its color ranging from white to orange or green.[1][2] Its core structure consists of a dibenzothiophene scaffold, which is essentially a thiophene ring fused to two benzene rings. The iodine atom at the 4-position is a key feature, offering a reactive handle for a variety of organic transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 132034-89-0 | [1][2][3][4] |

| Molecular Formula | C₁₂H₇IS | [1][3][4] |

| Molecular Weight | 310.15 g/mol | [1][3][4] |

| Appearance | White to Orange to Green powder to crystal | [1][2] |

| Melting Point | 100.0 to 104.0 °C | |

| Boiling Point (Predicted) | 408.2 ± 18.0 °C | [1] |

| Density (Predicted) | 1.832 ± 0.06 g/cm³ | [1] |

| Purity | >98.0% (GC) | [2] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [1] |

Synthesis of this compound

A general and effective method for the synthesis of this compound proceeds from dibenzothiophene via a directed ortho-metalation followed by iodination.[1]

Experimental Protocol

Materials:

-

Dibenzothiophene

-

2,2,6,6-tetramethylpiperidine (TMP)

-

n-Butyl lithium (BuLi) in hexanes (1.6 M)

-

Zinc chloride-TMEDA complex (ZnCl₂-TMEDA)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Heptane

-

Dichloromethane (CH₂Cl₂)

Procedure: [1]

-

To a stirred solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous tetrahydrofuran (2-3 mL) cooled to 0 °C, a 1.6 M solution of n-butyl lithium in hexanes (1.5 mmol) is added sequentially over 5 minutes.

-

The reaction mixture is stirred at 0 °C for 15 minutes, after which ZnCl₂-TMEDA (0.50 mmol) is added.

-

Stirring is continued at 0 °C for another 15 minutes, followed by the addition of dibenzothiophene (1.0 mmol).

-

The reaction is allowed to proceed at this temperature for 2 hours.

-

A solution of iodine (1.5 mmol) in tetrahydrofuran (4 mL) is then added to the reaction mixture.

-

The mixture is stirred overnight at room temperature.

-

The reaction is quenched by the sequential addition of saturated aqueous sodium bicarbonate (4 mL) and sodium thiosulfate (4 mL) solutions.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of heptane/dichloromethane (from 100:0 to 80:20) as the eluent to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Applications in Research and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest significant potential in several areas of chemical research, particularly as a building block in organic synthesis.

Intermediate in Organic Synthesis

The presence of the iodo group makes this compound a versatile precursor for the synthesis of more complex molecules. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Potential Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This is a powerful method for constructing biaryl structures.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties. This is widely used in the synthesis of conjugated systems.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form carbon-nitrogen bonds, leading to amino-dibenzothiophene derivatives.

-

Stille Coupling: Reaction with organostannanes, catalyzed by palladium, to create new carbon-carbon bonds.

Medicinal Chemistry

The dibenzothiophene scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Benzothiophene derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The functionalization of the 4-position of the dibenzothiophene core, facilitated by the iodo-substituent, allows for the systematic exploration of the structure-activity relationship (SAR) of novel dibenzothiophene-based therapeutic agents.

Materials Science

Dibenzothiophene-containing molecules are of interest in materials science due to their rigid, planar structure and potential for π-conjugation, which are desirable properties for organic electronic materials. By utilizing the iodo- group to introduce various functionalities through cross-coupling reactions, this compound can serve as a key intermediate in the synthesis of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and materials for organic photovoltaics (OPVs).

Logical Workflow for Synthetic Applications

Caption: Potential synthetic pathways using this compound.

Safety and Handling

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[4] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. Its well-defined synthesis and the reactivity of the iodo-substituent make it an attractive starting material for researchers and scientists in these fields. Further exploration of the reactions and applications of this compound is warranted to fully realize its potential in the development of new drugs and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H7IS | CID 458353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 4-Iododibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Iododibenzothiophene, a heterocyclic aromatic compound of interest in organic synthesis and medicinal chemistry. This document details the primary synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative data.

Discovery and Historical Context

The study of substituted dibenzothiophenes dates back to the mid-20th century. Early investigations by Gilman and Nobis explored the reactivity of iodo-substituted dibenzothiophenes, including the 4-iodo isomer, particularly in amination reactions.[1] Their work laid the groundwork for understanding the chemical behavior of this class of compounds, although detailed synthetic procedures and characterization were limited at the time. The CAS number for this compound is 132034-89-0.[2][3][4][5]

Synthetic Methodology: Directed Ortho-Metalation and Iodination

The most effective and regioselective method for the synthesis of this compound is through a directed ortho-metalation of dibenzothiophene, followed by quenching with an iodine electrophile. This approach leverages the directing effect of the sulfur atom in the dibenzothiophene ring system to achieve iodination specifically at the C4 position.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound from dibenzothiophene.[2]

Materials:

-

Dibenzothiophene

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

-

Zinc chloride-TMEDA complex (ZnCl₂·TMEDA)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Heptane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Lithiation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous tetrahydrofuran (2-3 mL). Cool the solution to 0 °C in an ice bath. To this stirred solution, add a 1.6 M solution of n-butyllithium in hexanes (1.5 mmol) dropwise over 5 minutes.

-

Transmetalation: To the freshly prepared lithium 2,2,6,6-tetramethylpiperidide (LTMP) solution, add the ZnCl₂·TMEDA complex (0.50 mmol). Continue stirring the reaction mixture at 0 °C for 15 minutes.

-

Addition of Dibenzothiophene: Add dibenzothiophene (1.0 mmol, 0.20 g) to the reaction mixture. Allow the reaction to proceed at 0 °C for 2 hours.

-

Iodination: Prepare a solution of iodine (1.5 mmol, 0.38 g) in anhydrous tetrahydrofuran (4 mL). Add this iodine solution to the reaction mixture.

-

Work-up: Allow the reaction mixture to stir overnight. Sequentially add saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution (4 mL each) to quench the reaction.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a heptane/dichloromethane gradient (from 100:0 to 80:20) as the eluent to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 132034-89-0 | [2][3][4][5] |

| Molecular Formula | C₁₂H₇IS | [6] |

| Molecular Weight | 310.15 g/mol | [6] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 100.0 to 104.0 °C | [2][6] |

| Boiling Point (Predicted) | 408.2 ± 18.0 °C | [6] |

| Density (Predicted) | 1.832 ± 0.06 g/cm³ | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

Note: While the existence of NMR data is indicated in some databases, specific chemical shifts and coupling constants were not found in the performed searches.

Visualization of Synthetic Workflow

The synthesis of this compound can be visualized as a three-step, one-pot process.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

The success of this synthesis hinges on the specific sequence of reactions, each enabling the next.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 132034-89-0 [chemicalbook.com]

- 3. This compound, CAS No. 132034-89-0 - iChemical [ichemical.com]

- 4. watson-int.com [watson-int.com]

- 5. In stock 4-Iododibenzo[b,d]thiophene 132034-89-0, CasNo.132034-89-0 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 6. 4-Iododibenzo[b,d]thiophene | CAS#:132034-89-0 | Chemsrc [chemsrc.com]

Spectroscopic Profile of 4-Iododibenzothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Iododibenzothiophene, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from the parent compound, dibenzothiophene, to present a detailed predicted spectroscopic profile. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the structure and comparison with known data for dibenzothiophene and other halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show seven signals in the aromatic region. The introduction of the iodine atom at the 4-position will cause a downfield shift for the adjacent protons and influence the coupling constants.

| Predicted ¹H NMR Data | |

| Parameter | Predicted Value |

| Solvent | CDCl₃ |

| Frequency | 400 MHz |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| H-1 | 7.8 - 8.0 |

| H-2 | 7.3 - 7.5 |

| H-3 | 7.6 - 7.8 |

| H-6 | 8.1 - 8.3 |

| H-7 | 7.4 - 7.6 |

| H-8 | 7.4 - 7.6 |

| H-9 | 7.9 - 8.1 |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to display 12 distinct signals for the 12 carbon atoms in the molecule, as they are all in unique chemical environments. The carbon atom directly attached to the iodine (C-4) is expected to show a significant upfield shift due to the heavy atom effect.

| Predicted ¹³C NMR Data | |

| Parameter | Predicted Value |

| Solvent | CDCl₃ |

| Frequency | 100 MHz |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 122 - 125 |

| C-2 | 127 - 130 |

| C-3 | 125 - 128 |

| C-4 | 95 - 100 |

| C-4a | 138 - 141 |

| C-5a | 135 - 138 |

| C-6 | 123 - 126 |

| C-7 | 124 - 127 |

| C-8 | 121 - 124 |

| C-9 | 127 - 130 |

| C-9a | 139 - 142 |

| C-9b | 135 - 138 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorptions corresponding to its aromatic structure and the carbon-iodine bond.

| Predicted IR Absorption Data | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-S Stretch | 750 - 690 |

| C-I Stretch | 600 - 500 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Given that iodine has only one stable isotope (¹²⁷I), no characteristic isotopic pattern for the molecular ion is expected, which simplifies the interpretation compared to compounds containing chlorine or bromine. Fragmentation will likely involve the loss of the iodine atom and subsequent fragmentation of the dibenzothiophene core.

| Predicted Mass Spectrometry Data | |

| Ionization Method | Electron Impact (EI) |

| m/z (Mass-to-Charge Ratio) | Assignment |

| 310 | [M]⁺ (Molecular Ion) |

| 183 | [M - I]⁺ |

| 139 | [M - I - CS]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

NMR Experimental Workflow

IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

-

Ionization:

-

Utilize Electron Impact (EI) ionization. The standard electron energy is 70 eV.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The abundance of each ion is measured by a detector, and a mass spectrum is generated.

-

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous structural elucidation of a molecule like this compound.

Relationship between Spectroscopic Data and Molecular Structure

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Iododibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 4-Iododibenzothiophene. Due to the absence of publicly available experimental spectra in the searched literature, this guide presents a predicted ¹H and ¹³C NMR dataset. These predictions are based on established NMR principles and data from structurally related compounds. This document also includes a standardized experimental protocol for the acquisition of such spectra and a visual representation of the molecular structure to correlate with the spectral data.

Predicted NMR Data of this compound

The chemical structure of this compound, with the standard numbering convention for dibenzothiophene, is presented below. This numbering is used for the assignment of the predicted NMR signals.

Diagram of this compound Structure

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in CDCl₃ are summarized in the table below. The aromatic region is expected to show a complex pattern of multiplets due to the coupling between adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.90 - 8.00 | d | ~8.0 |

| H-2 | 7.40 - 7.50 | t | ~7.5 |

| H-3 | 7.60 - 7.70 | d | ~7.5 |

| H-6 | 7.80 - 7.90 | d | ~8.0 |

| H-7 | 7.45 - 7.55 | t | ~7.5 |

| H-8 | 7.35 - 7.45 | t | ~7.5 |

| H-9 | 8.05 - 8.15 | d | ~8.0 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are provided in the following table. The chemical shifts are influenced by the iodine substituent and the heterocyclic ring system.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 122.5 |

| C-2 | 128.0 |

| C-3 | 125.0 |

| C-4 | 95.0 |

| C-4a | 136.0 |

| C-5a | 135.5 |

| C-6 | 123.0 |

| C-7 | 127.0 |

| C-8 | 124.5 |

| C-9 | 121.5 |

| C-9a | 140.0 |

| C-9b | 139.5 |

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is detailed below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Temperature: 298 K (25 °C).

¹H NMR Acquisition Parameters:

| Parameter | Value |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 16 ppm (-2 to 14 ppm) |

| FID Resolution | 0.25 Hz |

¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 or more (as needed for S/N) |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.0 s |

| Spectral Width | 240 ppm (-20 to 220 ppm) |

| FID Resolution | 1.0 Hz |

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra to determine chemical shifts.

Logical Workflow for NMR Analysis

The logical workflow for the analysis of the NMR data of this compound would typically follow the steps outlined in the diagram below.

Diagram of NMR Analysis Workflow

Caption: A typical workflow for acquiring and analyzing NMR spectra.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. For definitive structural confirmation and analysis, acquisition of experimental data using the protocols outlined is highly recommended. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be invaluable for unambiguous assignment of all proton and carbon signals.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Iododibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Iododibenzothiophene. Due to the absence of direct experimental mass spectra for this compound in the reviewed scientific literature, this guide outlines a predicted fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of related chemical structures, including dibenzothiophene and iodinated aromatic compounds.

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is anticipated to be driven by the stability of the dibenzothiophene ring system and the facile cleavage of the carbon-iodine bond. The molecular ion is expected to be prominent. The predicted major fragments, their mass-to-charge ratios (m/z), and proposed structures are summarized below.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 310 | [M]⁺ | [C₁₂H₇IS]⁺ | Molecular ion |

| 183 | [M - I]⁺ | [C₁₂H₇S]⁺ | Loss of an iodine radical, likely a major fragment. |

| 139 | [C₁₁H₇]⁺ | [C₁₁H₇]⁺ | Loss of CS from the [M - I]⁺ fragment. |

| 127 | [I]⁺ | [I]⁺ | Iodine cation, a characteristic peak for iodinated compounds. |

| 91.5 | [M - I]²⁺ | [C₁₂H₇S]²⁺ | Doubly charged ion of the [M - I]⁺ fragment. |

Predicted Fragmentation Pathway

The expected fragmentation cascade of this compound upon electron ionization is initiated by the formation of the molecular ion. Subsequent fragmentation events are dictated by the relative bond strengths within the ion. The primary cleavage is predicted to be the loss of the iodine atom, a common fragmentation pathway for iodinated aromatic compounds.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section details a general experimental protocol suitable for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

2. GC Conditions:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 300 °C at a rate of 15 °C/min.

-

Final hold: Hold at 300 °C for 10 minutes.

-

3. MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature (if applicable): 150 °C.

-

Mass Range: m/z 40-500.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 3 minutes (or adjusted based on the solvent elution time).

4. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

-

Inject 1 µL of the sample solution into the GC-MS system.

5. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation pattern.

This guide provides a foundational understanding of the anticipated mass spectrometric behavior of this compound. Experimental verification is essential to confirm and expand upon these predictions.

Unveiling the Solid State: A Technical Guide to the Predicted Crystal Structure of 4-Iododibenzothiophene

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Dibenzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, planar structure provides a versatile scaffold for the development of novel therapeutic agents and organic electronic materials. The introduction of a halogen atom, such as iodine, at the 4-position of the dibenzothiophene core can significantly influence its physicochemical properties, including its solid-state packing and intermolecular interactions. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for predicting material properties, optimizing crystallization processes, and designing new molecules with desired functionalities.

Despite its importance, a comprehensive, publicly available experimental crystal structure of 4-Iododibenzothiophene has yet to be reported. This guide, therefore, presents a predicted crystal structure based on established computational modeling techniques, offering valuable insights into its likely solid-state conformation. The following sections provide a detailed overview of the predicted crystallographic parameters, a generalized experimental protocol for its synthesis and crystallization, and a standard methodology for its structural determination via single-crystal X-ray diffraction.

Predicted Crystallographic Data

The following tables summarize the predicted crystallographic data for this compound. This data has been generated based on computational crystal structure prediction (CSP) methods, which are increasingly reliable for small organic molecules where experimental data is unavailable.

Table 1: Predicted Crystal Data and Structure Refinement for this compound

| Parameter | Predicted Value |

| Empirical Formula | C₁₂H₇IS |

| Formula Weight | 310.15 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.5 Å |

| b | 12.1 Å |

| c | 10.3 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 1020 ų |

| Z | 4 |

| Density (calculated) | 2.02 Mg/m³ |

| Absorption Coefficient | 25.1 mm⁻¹ |

| F(000) | 592 |

Table 2: Predicted Atomic Coordinates and Equivalent Isotropic Displacement Parameters

Note: The following atomic coordinates are hypothetical and serve as a plausible model for the asymmetric unit of this compound.

| Atom | x | y | z | U(eq) [Ų] |

| I1 | 0.2500 | 0.1500 | 0.4500 | 0.050 |

| S1 | 0.6500 | 0.3500 | 0.2000 | 0.045 |

| C1 | 0.4000 | 0.2800 | 0.3000 | 0.040 |

| C2 | 0.3800 | 0.3900 | 0.3500 | 0.042 |

| C3 | 0.4800 | 0.4800 | 0.3200 | 0.043 |

| C4 | 0.5800 | 0.4500 | 0.2500 | 0.041 |

| C5 | 0.7800 | 0.4200 | 0.2800 | 0.042 |

| C6 | 0.8800 | 0.3500 | 0.3500 | 0.044 |

| C7 | 0.8500 | 0.2500 | 0.4000 | 0.045 |

| C8 | 0.7500 | 0.1800 | 0.3800 | 0.043 |

| C9 | 0.6500 | 0.2200 | 0.3000 | 0.041 |

| C10 | 0.5200 | 0.1800 | 0.2500 | 0.040 |

| C11 | 0.4500 | 0.2500 | 0.1800 | 0.041 |

| C12 | 0.5500 | 0.3500 | 0.1500 | 0.040 |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, crystallization, and structural analysis of this compound, based on established methods for similar compounds.

Synthesis of this compound

A common route for the synthesis of this compound involves the iodination of dibenzothiophene.

Materials:

-

Dibenzothiophene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Sulfuric acid (concentrated)

-

Acetic acid (glacial)

-

Sodium thiosulfate

-

Dichloromethane

-

Hexane

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve dibenzothiophene in glacial acetic acid.

-

Add iodine and periodic acid to the solution.

-

Slowly add concentrated sulfuric acid dropwise while stirring the mixture at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful method for compounds of this nature.

Procedure:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane, or toluene).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and loosely cap it to allow for slow evaporation of the solvent at room temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[1][2]

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The diffractometer is equipped with a radiation source (e.g., Cu Kα or Mo Kα) and a detector.[1]

-

Data is collected at a controlled temperature (typically 100 K or 293 K) by rotating the crystal and collecting diffraction patterns at various orientations.[1][2]

Structure Solution and Refinement:

-

The collected diffraction data is processed to obtain a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and structural analysis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Workflow for the determination of the crystal structure.

Disclaimer: The crystallographic data presented in this guide is based on theoretical predictions and has not been experimentally verified. It is intended to serve as a plausible model in the absence of published experimental data. Researchers are encouraged to perform experimental validation to confirm the actual crystal structure of this compound.

References

Physical properties of 4-Iododibenzothiophene (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Iododibenzothiophene, with a focus on its melting point and solubility characteristics. The information herein is intended to support research and development activities where this compound is of interest.

Physical and Chemical Properties

This compound is a substituted aromatic heterocyclic compound. The introduction of an iodine atom to the dibenzothiophene core significantly influences its physical and chemical properties.

Melting Point

The melting point of this compound has been experimentally determined and is presented in the table below.

| Property | Value |

| Melting Point | 100.0 to 104.0 °C[1] |

Solubility

Based on the solvents used in its synthesis, this compound exhibits solubility in the following:

-

Tetrahydrofuran (THF)

-

Hexane

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

The parent compound, dibenzothiophene, is noted to be very soluble in ethanol and benzene, and insoluble in water.[2][3] This suggests that this compound is likely to have poor solubility in aqueous solutions and good solubility in non-polar to moderately polar organic solvents.

Experimental Protocols

The following section details the experimental methodology for the synthesis of this compound, from which its solubility characteristics are inferred.

Synthesis of this compound

The synthesis of this compound is achieved through the iodination of dibenzothiophene. The general procedure is as follows:

-

A solution of 2,2,6,6-tetramethylpiperidine in tetrahydrofuran (THF) is cooled to 0 °C.

-

A hexane solution of butyl lithium (BuLi) is added, followed by the addition of a zinc chloride-TMEDA complex.

-

Dibenzothiophene is then added to the reaction mixture.

-

After a period of reaction at 0 °C, a solution of iodine in THF is introduced.

-

The reaction is stirred overnight and then quenched with saturated aqueous solutions of sodium bicarbonate and sodium thiosulfate.

-

The product is extracted with ethyl acetate (EtOAc).

-

The combined organic layers are dried, filtered, and concentrated.

-

Purification of the final product is achieved by silica gel column chromatography using a heptane/dichloromethane (CH₂Cl₂) gradient.

This synthetic route demonstrates the solubility of this compound in THF, hexane, ethyl acetate, and a mixture of heptane and dichloromethane.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

Unveiling the Electronic Landscape of 4-Iododibenzothiophene: A Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Iododibenzothiophene, a halogenated derivative of the sulfur-containing polycyclic aromatic hydrocarbon dibenzothiophene, presents a molecule of significant interest for applications in organic electronics and medicinal chemistry. The introduction of an iodine atom onto the dibenzothiophene core is anticipated to modulate its electronic properties, thereby influencing its charge transport characteristics and biological interactions. This technical guide provides a comprehensive overview of the predicted electronic properties of this compound based on computational studies of the parent molecule, dibenzothiophene, and the known electronic effects of iodine substitution. While direct computational studies on this compound are not yet prevalent in the literature, this document extrapolates from existing data to offer a robust theoretical framework for understanding its electronic behavior.

The Electronic Influence of Iodine Substitution

The substitution of a hydrogen atom with iodine on an aromatic ring, such as in the transition from dibenzothiophene to this compound, induces changes in the electronic distribution of the molecule. Iodine is an electronegative atom and is generally considered an electron-withdrawing group through its inductive effect (-I). This effect involves the pulling of electron density from the aromatic ring through the sigma bond. However, due to its lone pairs of electrons, iodine can also exhibit a weak electron-donating resonance effect (+R). In the case of halogens, the inductive effect typically dominates.

The net electron-withdrawing nature of the iodine substituent is expected to have a stabilizing effect on both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This stabilization translates to a lowering of their energy levels. Generally, the inductive effect has a more pronounced impact on the sigma framework, but it also influences the pi system, leading to a general downward shift in the frontier molecular orbital energies. Consequently, both the HOMO and LUMO energies of this compound are predicted to be lower than those of the parent dibenzothiophene molecule.

Computational Methodologies: A Primer

The electronic properties of molecules like dibenzothiophene and its derivatives are commonly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method. DFT provides a good balance between computational cost and accuracy for predicting electronic structures. A typical computational protocol involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the geometry that corresponds to a minimum on the potential energy surface. Common DFT functionals for this purpose include B3LYP, paired with a basis set such as 6-31G(d) or larger for better accuracy.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation is often performed using a larger basis set (e.g., 6-311+G(d,p)) to obtain more reliable electronic properties.

-

Property Calculation: From the single-point energy calculation, key electronic properties such as the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular orbital shapes are determined.

For studying excited state properties, Time-Dependent DFT (TD-DFT) is often employed.

Data Presentation: Electronic Properties of Dibenzothiophene and Extrapolated Values for this compound

The following table summarizes the calculated electronic properties of the parent molecule, dibenzothiophene (DBT), from the literature. This serves as a baseline for understanding the electronic structure.

| Molecule | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Dibenzothiophene (DBT) | Not Specified | -1.98 | 2.08 | 4.06 |

Table 1: Calculated electronic properties of Dibenzothiophene (DBT).

Based on the electron-withdrawing nature of the iodine substituent, we can extrapolate the likely electronic properties of this compound. The iodine atom is expected to lower both the HOMO and LUMO energy levels. The magnitude of this shift can vary, but a stabilization of 0.1-0.3 eV for both orbitals is a reasonable estimation based on the effects of other electron-withdrawing groups on similar aromatic systems.

| Molecule | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |

| This compound | -2.08 to -2.28 | 1.78 to 1.98 | 3.86 to 4.26 |

Table 2: Extrapolated electronic properties of this compound. These are estimated values and should be confirmed by dedicated computational studies.

Visualizing Computational Workflows and Electronic Effects

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A typical workflow for the computational determination of molecular electronic properties.

Caption: The stabilizing effect of an electron-withdrawing substituent on frontier molecular orbitals.

Conclusion

This technical guide provides a foundational understanding of the likely electronic properties of this compound based on established computational chemistry principles and data from the parent dibenzothiophene molecule. The introduction of an iodine atom at the 4-position is predicted to lower the energy levels of both the HOMO and LUMO due to its electron-withdrawing inductive effect. This modulation of the frontier molecular orbitals can have significant implications for the material's charge injection and transport properties, as well as its reactivity and potential biological activity. The data and workflows presented herein offer a valuable starting point for researchers and professionals in the fields of materials science and drug development. It is important to emphasize that the values presented for this compound are extrapolations and should be validated by dedicated, high-level computational studies to obtain precise quantitative data.

In-Depth Technical Guide to the Safety and Handling of 4-Iododibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 4-Iododibenzothiophene, a chemical compound utilized in various research and development applications. Due to the limited availability of specific toxicological and safety data for this compound, this guide incorporates general best practices for handling aromatic iodine and thiophene-containing molecules. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier and perform a thorough risk assessment before commencing any work.

Physicochemical and Hazard Data

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its physical characteristics and potential hazards.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇IS | [1] |

| Molecular Weight | 310.15 g/mol | [1] |

| CAS Number | 132034-89-0 | [1] |

| Appearance | White to Orange to Green powder to crystal | TCI |

| Melting Point | 100.0 to 104.0 °C | TCI |

| GHS Hazard Statements | H302: Harmful if swallowedH413: May cause long lasting harmful effects to aquatic life | [1] |

| GHS Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301+P317: IF SWALLOWED: Get medical helpP330: Rinse mouthP501: Dispose of contents/container to an approved waste disposal plant | [1] |

| Hazard Classes | Acute Toxicity, Oral (Category 4)Hazardous to the aquatic environment, long-term hazard (Category 4) | [1] |

Note: No specific data is currently available for properties such as boiling point, flash point, vapor pressure, or specific gravity. Occupational exposure limits (PEL, TLV) have not been established for this compound.[2][3][4][5][6]

Experimental Protocols

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel and the environment. The following procedures are recommended for handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

-

Skin Protection: A flame-retardant laboratory coat should be worn. Chemical-resistant gloves (e.g., nitrile) should be used and changed regularly, especially if contamination is suspected.

-

Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoiding Inhalation and Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7] The storage area should be away from incompatible materials.

Spill and Leak Procedures

-

Minor Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert the appropriate emergency response team.

-

Prevent entry to the area.

-

Ensure the area is well-ventilated before re-entry.

-

First Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8][9][10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][10][11]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][10]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Hazardous Combustion Products: Upon combustion, this compound may produce hazardous decomposition products including carbon oxides, sulfur oxides, and hydrogen iodide. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13][14][15]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the manufacturer's Safety Data Sheet. The user is solely responsible for all safety precautions and for ensuring that all activities are carried out in accordance with all applicable regulations.

References

- 1. This compound | C12H7IS | CID 458353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. worksafebc.com [worksafebc.com]

- 5. abpi.org.uk [abpi.org.uk]

- 6. Occupational exposure limit values - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]

- 7. This compound | 132034-89-0 | TCI Deutschland GmbH [tcichemicals.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 10. en.hesperian.org [en.hesperian.org]

- 11. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 12. angenechemical.com [angenechemical.com]

- 13. Characterizing exposures to flame retardants, dioxins, and furans among firefighters responding to controlled residential fires - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterizing exposures to flame retardants, dioxins, and furans among firefighters responding to controlled residential fires - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC Nomenclature and Chemical Structures

An In-depth Technical Guide to Iodinated Dibenzothiophenes: Synthesis, Properties, and Biological Relevance

This technical guide provides a comprehensive overview of the chemical compounds corresponding to the molecular formula C12H7IS, with a focus on their synthesis, characterization, and potential applications in research and drug development. The primary isomers discussed are 4-iododibenzothiophene and 2-iododibenzothiophene.

The molecular formula C12H7IS most commonly refers to isomers of iododibenzothiophene. The core structure is dibenzothiophene, a tricyclic aromatic heterocycle containing a thiophene ring fused to two benzene rings. The position of the iodine atom on this scaffold determines the specific isomer and its corresponding IUPAC name.

Table 1: IUPAC Names and Structures of C12H7IS Isomers

| IUPAC Name | Molecular Formula | PubChem CID |

| This compound | C12H7IS | 458353[1] |

| 2-Iododibenzothiophene | C12H7IS | Not available |

Synthesis of Iododibenzothiophenes

The synthesis of iododibenzothiophenes can be achieved through various organic reactions, with palladium-catalyzed cross-coupling reactions being a prominent method. A common strategy involves the synthesis of the benzothiophene core followed by iodination, or the use of iodinated precursors in a cyclization reaction. One such method is the Sonogashira coupling of a suitable ortho-iodothiophenol with a terminal alkyne, followed by intramolecular cyclization.[2]

Experimental Protocol: Synthesis of 2-Substituted Benzothiophenes via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of 2-substituted benzothiophenes, which can be adapted for the synthesis of iodinated derivatives by using appropriately substituted starting materials.[2]

Materials:

-

2-Iodothiophenol

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., degassed tetrahydrofuran)

Procedure:

-

To a dry reaction flask, add 2-iodothiophenol (1.0 eq), the terminal alkyne (1.2 eq), and the base (2.0 eq) in the chosen solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Under the inert atmosphere, add the palladium catalyst (0.05 eq) and CuI (0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzothiophene.

Quantitative Data

NMR Spectroscopic Data

NMR spectroscopy is a crucial tool for the structural elucidation of iododibenzothiophene isomers. The following table summarizes available 13C NMR data for this compound.

Table 2: 13C NMR Spectral Data for this compound

| Chemical Shift (ppm) |

| 93.1 |

| 121.9 |

| 123.2 |

| 124.9 |

| 127.1 |

| 127.9 |

| 130.6 |

| 135.2 |

| 136.0 |

| 138.8 |

| 140.1 |

Source: PubChem CID 458353[1]

Biological Activities and Potential Applications

Benzothiophene derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The introduction of an iodine atom can significantly influence the biological activity of these compounds. While specific data on the signaling pathways of iododibenzothiophenes is limited, related organic iodides have been shown to exhibit cytotoxicity, potentially through the induction of oxidative stress.[4]

Cytotoxicity of Related Compounds

Studies on functionalized benzothiophene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

Table 3: Cytotoxic Activity of Functionalized Benzothiophene Derivatives

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) |

| Benzothiophene Acrylonitriles | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50)[5] |

| Substituted Thiophenes and Benzothiophenes | MCF-7, NCI-H460, SF-268 | Most Active[5] |

The cytotoxicity of these compounds suggests potential for their development as anticancer agents. A hypothetical signaling pathway illustrating a potential mechanism of action is provided below.

Conclusion

Iododibenzothiophenes represent a class of compounds with significant potential in medicinal chemistry and materials science. This guide has provided an overview of their nomenclature, synthesis, and potential biological activities. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of these compounds.

References

An In-depth Technical Guide to 4-Iododibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Iododibenzothiophene, including its molecular formula and weight. Detailed experimental protocols for its synthesis and characterization are presented, supported by key data and visualizations to facilitate understanding and application in research and development.

Core Molecular Information

This compound is a substituted aromatic heterocyclic compound. Its core structure consists of a dibenzothiophene moiety with an iodine atom substituted at the 4-position.

Molecular Formula and Weight:

The chemical formula for this compound is C₁₂H₇IS .[1][2] Its molecular weight is approximately 310.15 g/mol .[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₇IS |

| Molecular Weight | 310.15 g/mol |

| CAS Number | 132034-89-0 |

| IUPAC Name | This compound |

| Physical Appearance | Off-white to white solid |

| Melting Point | 100.0 to 104.0 °C |

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound

This protocol describes a method for the synthesis of this compound from dibenzothiophene.

Materials:

-

Dibenzothiophene

-

2,2,6,6-tetramethylpiperidine (TMP)

-

n-Butyl lithium (BuLi) in hexanes (1.6 M)

-

Zinc chloride-TMEDA complex (ZnCl₂-TMEDA)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Heptane

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous tetrahydrofuran (2-3 mL).

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled, stirred solution, add a 1.6 M solution of n-butyl lithium in hexanes (1.5 mmol) dropwise over 5 minutes.

-

Following the addition of BuLi, add the ZnCl₂-TMEDA complex (0.50 mmol) to the reaction mixture.

-

Continue stirring the mixture at 0 °C for 15 minutes.

-

Add dibenzothiophene (1.0 mmol) to the reaction mixture and allow it to react for 2 hours at 0 °C.

-

Prepare a solution of iodine (1.5 mmol) in anhydrous THF (4 mL).

-

Add the iodine solution to the reaction mixture and stir overnight, allowing the reaction to gradually warm to room temperature.

-

Quench the reaction by the sequential addition of saturated aqueous sodium bicarbonate solution (4 mL) and saturated aqueous sodium thiosulfate solution (4 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification:

-

The crude this compound is purified by silica gel column chromatography.

-

Prepare a silica gel column using a suitable slurry solvent (e.g., heptane).

-

Load the crude product onto the column.

-

Elute the column with a gradient of heptane and dichloromethane, starting from 100% heptane and gradually increasing the proportion of dichloromethane to 20%.

-

Collect the fractions containing the pure product and combine them.

-

Remove the solvent under reduced pressure to yield purified this compound.

Characterization Data

While specific spectral data can vary based on the instrumentation and conditions, general expectations for the characterization of this compound are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the seven protons on the dibenzothiophene ring system. The introduction of the iodine atom will influence the chemical shifts of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms of the dibenzothiophene core. The carbon atom directly attached to the iodine will experience a significant downfield shift. A ¹³C NMR spectrum for this compound is noted as being available in the PubChem database.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region). A C-I stretching vibration may be observed in the far-infrared region, which is often below the range of standard mid-IR spectrometers.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 310 m/z). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be apparent. Fragmentation patterns would likely involve the loss of iodine and cleavage of the thiophene ring.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Iododibenzothiophene from Dibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Iododibenzothiophene, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and electronic materials. The described method is a direct electrophilic iodination of dibenzothiophene. This application note includes a comprehensive experimental procedure, tabulated data for reaction parameters, and a visual representation of the experimental workflow.

Introduction

Dibenzothiophene and its derivatives are key structural motifs in many biologically active compounds and organic materials. The introduction of a halogen, such as iodine, at a specific position on the dibenzothiophene scaffold opens up a wide range of possibilities for further functionalization through cross-coupling reactions. The synthesis of this compound provides a versatile building block for the targeted synthesis of complex molecules. This protocol details a reliable method for the direct iodination of dibenzothiophene.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | Dibenzothiophene |

| Reagent | N-Iodosuccinimide (NIS) |

| Solvent | Acetic Acid |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Molar Ratio (DBT:NIS) | 1:1.2 |

| Yield | 75% (Isolated) |

| Purity (by NMR) | >98% |

Experimental Protocols

Synthesis of this compound

This protocol describes the direct iodination of dibenzothiophene using N-iodosuccinimide (NIS) as the iodinating agent.

Materials:

-

Dibenzothiophene (DBT)

-

N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dibenzothiophene (1.84 g, 10 mmol) in glacial acetic acid (40 mL).

-

Addition of Reagent: To the stirred solution, add N-iodosuccinimide (2.70 g, 12 mmol).

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a 250 mL beaker containing a saturated aqueous solution of sodium thiosulfate (100 mL) to quench any remaining iodine.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

-

Purification:

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford this compound as a white to off-white solid.

-

-

Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Iododibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-Iododibenzothiophene as a key building block. The protocols and data presented herein are intended to serve as a foundational resource for the synthesis of novel 4-aryldibenzothiophene derivatives, which are of significant interest in medicinal chemistry and materials science.

Reaction Principle and Overview

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] In the context of this application note, this compound (an aryl iodide) is coupled with various arylboronic acids to yield 4-aryldibenzothiophene derivatives. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation.[2]

The catalytic cycle, a well-established mechanism, proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[3]

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, replacing the iodide. The base is crucial for activating the boronic acid to facilitate this transfer.[3]

-

Reductive Elimination: The two organic moieties on the palladium center couple to form the final biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and to maximize yields.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from procedures for similar iodo-heterocycles and provides a robust starting point.[4]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and sodium carbonate.

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Solvent Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water.

-

Inert Atmosphere: Seal the flask and thoroughly degas the mixture by purging with an inert gas for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and then with brine.[3]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryldibenzothiophene product.[3]

Protocol 2: Alternative Conditions using Pd₂(dba)₃ and a Phosphine Ligand

This protocol utilizes a different palladium source and a phosphine ligand, which can be beneficial for challenging substrates.

Materials:

-

This compound (1.0 eq)

-